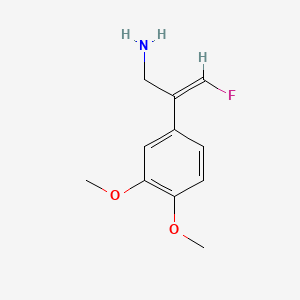

2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine

Description

Overview of Fluoroallylamine Chemistry in Contemporary Organic Synthesis

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern organic synthesis, primarily due to fluorine's ability to significantly alter the physical, chemical, and biological properties of a compound. numberanalytics.com The unique characteristics of fluorine, such as its high electronegativity and small atomic size, can profoundly influence a molecule's stability, lipophilicity, bioavailability, and interaction with biological targets. numberanalytics.com

Within this context, the fluoroallylamine functional group has emerged as a critical structural motif, particularly in the design of enzyme inhibitors. nih.gov The allylamine (B125299) backbone combined with a fluorine atom creates a reactive entity that can participate in mechanism-based or irreversible inhibition of certain enzymes. This has been particularly valuable in the development of inhibitors for amine oxidases, where the fluoroallylamine moiety can act as a substrate that is transformed by the enzyme into a reactive intermediate, subsequently leading to the enzyme's inactivation. nih.govacs.org The strategic placement of fluorine can enhance the potency and selectivity of these inhibitors. nih.govrsc.org

Significance of 3,4-Dimethoxyphenyl Moiety in Design of Bioactive Molecules

The 3,4-dimethoxyphenyl group is a prevalent structural feature in a wide array of biologically active molecules and natural products. sciforum.netnih.gov This moiety has attracted considerable attention from medicinal chemists due to its association with diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and anti-ulcer properties. sciforum.netnih.gov

The presence of the two methoxy (B1213986) groups on the phenyl ring is critical for biological activity, as they can participate in various interactions with biological targets, influencing binding affinity and selectivity. sciforum.net For instance, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their effectiveness in preventing gastric ulcers. nih.gov Furthermore, the 3,4-dimethoxyphenyl fragment is a key component in compounds designed to inhibit tubulin polymerization in cancer research and is a good substrate for certain metabolic enzymes like cytochrome P450 1B1. researchgate.netnih.gov Its incorporation into a molecule is often a strategic choice to enhance or confer specific biological functions. sciforum.netnih.gov

Historical Context of Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitor Research

The history of Monoamine Oxidase (MAO) inhibitors began serendipitously in the 1950s with the discovery of the antidepressant effects of iproniazid, a drug originally developed for tuberculosis. wikipedia.org This led to the monoamine theory of depression and the establishment of MAOIs as a major class of antidepressants. wikipedia.orgnih.gov These early, "classic" MAOIs were irreversible and non-selective, inhibiting both isoforms of the enzyme, MAO-A and MAO-B. wikipedia.orghealio.com However, their use waned due to serious hypertensive crises when combined with certain foods and drugs. wikipedia.orghealio.com This challenge spurred the development of newer generations of MAOIs. A significant breakthrough was the discovery of the two MAO isoforms (MAO-A and MAO-B) in 1968, which enabled the design of selective inhibitors. healio.com This led to reversible inhibitors of MAO-A (RIMAs), such as moclobemide, and selective MAO-B inhibitors, like selegiline, which offered improved safety profiles. wikipedia.org

Semicarbazide-sensitive amine oxidase (SSAO), also known as primary-amine oxidase, represents another class of amine-oxidizing enzymes. wikipedia.org These enzymes are distinct from MAO as they are insensitive to MAO inhibitors but are inhibited by semicarbazide. wikipedia.org SSAO is widely distributed in tissues such as vascular smooth muscle and adipose tissue. wikipedia.orgahajournals.org Research has linked elevated SSAO activity to conditions like diabetes mellitus, congestive heart failure, and atherosclerosis. wikipedia.orgnih.gov The enzyme is also known as Vascular Adhesion Protein-1 (VAP-1), highlighting its dual role in enzymatic activity and leukocyte adhesion during inflammation. ahajournals.orgnih.govnih.gov The development of selective SSAO inhibitors has been a key objective to investigate the physiological and pathological roles of this enzyme. nih.gov

Rationale for Academic Investigation of 2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine

The academic investigation of (E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine, also known as MDL 72145, was driven by the need for highly selective pharmacological tools to differentiate the functions of various amine oxidases. acs.orgnih.gov Research demonstrated that this compound is a potent, enzyme-activated, and irreversible inhibitor of MAO-B. acs.org Concurrently, it was identified as a powerful and selective inhibitor of SSAO. nih.gov

A key finding was the compound's remarkable selectivity. In vivo studies in rats showed that a low dose of MDL 72145 could reduce SSAO activity in aortic and brown adipose tissues by over 95% while leaving MAO-A activity virtually unaffected. nih.gov While it also inhibits MAO-B, its potent action against SSAO made it a valuable tool for studying the specific contributions of SSAO in physiological processes, independent of MAO-A. nih.gov The compound's mechanism involves being a substrate for the target enzyme, which then processes it into a reactive species that irreversibly binds to and inactivates the enzyme. acs.org

The table below summarizes the inhibitory profile of this compound against different amine oxidases based on published research findings.

| Enzyme Target | Inhibitory Action |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Potent and selective inhibition. In-vivo administration (2.5 mg/kg) in rats reduced SSAO activity by >95% in aorta and brown adipose tissue. nih.gov It is selectively more active against membrane-bound SSAO. nih.gov |

| Monoamine Oxidase-B (MAO-B) | Potent, selective, enzyme-activated, and irreversible inhibitor. acs.org |

| Monoamine Oxidase-A (MAO-A) | Virtually no effect on activity at doses that potently inhibit SSAO. nih.gov |

| Diamine Oxidase (DAO) | Weak inhibitor. The in-vitro effect on rat intestine DAO was 100-fold less potent than that of semicarbazide. nih.gov |

Scope and Objectives of Research on this Chemical Compound

The primary scope of the research on this compound was to characterize its inhibitory profile against a panel of amine oxidases and to establish its utility as a selective inhibitor. The key objectives were:

To synthesize and evaluate its potency and selectivity as an inhibitor of MAO-A, MAO-B, and SSAO. acs.orgnih.gov

To determine the nature of its inhibitory mechanism, identifying it as an enzyme-activated, irreversible inhibitor. acs.org

To utilize the compound as a pharmacological probe to investigate the distinct physiological and pathological roles of SSAO, particularly in vascular and adipose tissues. nih.gov

To provide a tool for researchers to study the pharmacological responses associated with the selective inhibition of SSAO in-vitro and in-vivo, without the confounding effects of MAO-A inhibition. nih.gov

Structure

3D Structure

Properties

CAS No. |

85278-66-6 |

|---|---|

Molecular Formula |

C11H14FNO2 |

Molecular Weight |

211.23 g/mol |

IUPAC Name |

(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine |

InChI |

InChI=1S/C11H14FNO2/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13/h3-6H,7,13H2,1-2H3/b9-6- |

InChI Key |

HLNSVKSSCLHOSW-TWGQIWQCSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=CF)CN)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C\F)/CN)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CF)CN)OC |

Synonyms |

2-(3,4-dimethoxyphenyl)-3-fluoroallylamine 2-DLPFA MDL 72145 MDL-72145 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 2 3,4 Dimethoxyphenyl 3 Fluoroallylamine

Strategic Retrosynthesis of the Fluoroallylamine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine, the analysis reveals several potential disconnection points.

The primary disconnections for the target molecule (I) are at the C-N bond (amine functionality), the C=C bond of the fluoroalkene, and the C-C bond connecting the phenyl ring to the allyl group.

Disconnection 1 (C-N Bond): A functional group interconversion (FGI) approach suggests that the primary amine can be derived from a more stable precursor, such as a nitro group, an azide (B81097), or a protected amine. This leads to intermediate II . This strategy is advantageous as the amine group can be incompatible with certain reaction conditions required for other steps. nih.gov

Disconnection 2 (Fluoroalkene): The fluoroalkene moiety is a key challenge. This can be disconnected to reveal a carbonyl compound (III ) and a fluorinated phosphonate (B1237965) ylide or a similar olefination reagent. This points towards olefination reactions as a key synthetic step.

Disconnection 3 (Aryl-Alkyl C-C Bond): The bond between the dimethoxyphenyl ring and the three-carbon chain can be disconnected. This suggests a precursor like 3,4-dimethoxyphenylacetaldehyde (IV ) or a related derivative, which can be built up to form the main carbon skeleton.

This analysis suggests a convergent synthesis where the 3,4-dimethoxyphenyl group is introduced early, followed by the construction of the carbon backbone, introduction of the fluorine atom via an olefination reaction, and final installation of the amine functionality.

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be devised. The optimization of these routes focuses on yield, purity, and scalability.

The creation of the fluorinated double bond is a critical transformation. Several methods exist for fluoroolefination, each with specific advantages. numberanalytics.comresearchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used method involves the reaction of an aldehyde with a fluorinated phosphonate ylide, such as diethyl (fluoromethyl)phosphonate. This reaction typically offers good control over the stereochemistry of the resulting alkene.

Julia-Kocienski Olefination: This method provides another reliable route to vinyl fluorides from aldehydes, often with high (E)-selectivity.

Direct Hydrofluorination of Alkynes: Modern methods include the gold(I)-catalyzed hydrofluorination of alkynes using reagents like Et3N•3HF. nih.gov This approach can offer excellent regio- and stereoselectivity, particularly when a directing group is present on the substrate. nih.gov

Deoxyfluorination of β-Hydroxy Ketones/Esters: The use of deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) or AlkylFluor on a β-hydroxy precursor can also yield the desired fluoroalkene. researchgate.net

| Fluoroolefination Method | Precursors | Key Reagents | General Characteristics |

| Horner-Wadsworth-Emmons | Aldehyde, fluorinated phosphonate | NaH, KHMDS | Good for various substrates, stereoselectivity can be controlled. |

| Julia-Kocienski Olefination | Aldehyde, fluorinated sulfone | Base (e.g., LHMDS) | Often provides high E-selectivity. |

| Au(I)-Catalyzed Hydrofluorination | Substituted alkyne | Au(I) catalyst, HF source (e.g., Et3N•3HF) | High regio- and stereoselectivity, especially with directing groups. nih.gov |

| Deoxyfluorination | β-hydroxy ketone/ester | DAST, AlkylFluor, Selectfluor | Converts C-OH to C-F; can be stereospecific. researchgate.netorganic-chemistry.org |

This table provides an interactive overview of common fluoroolefination strategies.

The introduction of the amine group is typically performed late in the synthesis to avoid side reactions. thermofisher.com The choice of method depends on the nature of the precursor.

Reductive Amination: If the precursor is a ketone, reductive amination using ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent (e.g., NaBH3CN) is a direct method.

Reduction of a Nitro Group: A common strategy involves the olefination of an aldehyde with a reagent like (nitromethyl)phosphonate to yield a nitro-alkene, which is subsequently reduced to the primary amine using agents like H2/Pd-C, Fe/HCl, or LiAlH4. This approach benefits from the stability of the nitro group as a "traceless activating group." nih.gov

From Azides or Nitriles: Synthesis can proceed through an azide or nitrile intermediate, which can be reduced to the primary amine using reagents like LiAlH4 or catalytic hydrogenation.

Direct Aminofluorination: Advanced, one-step methods are being developed for the direct 1,2-aminofluorination of alkenes, which simultaneously install both the amine and fluorine functionalities. nih.gov These reactions often use electrophilic fluorine sources and specialized nitrogen sources to overcome the incompatibility between them. nih.gov

The 3,4-dimethoxyphenyl moiety is a common structural feature, and its precursors are readily available.

Starting from Veratraldehyde (3,4-Dimethoxybenzaldehyde): This is a common and cost-effective starting material. chemicalbook.comijcea.org It can undergo various C-C bond-forming reactions, such as a Wittig or HWE reaction, to build the side chain. For instance, reaction with an appropriate phosphonium (B103445) ylide or phosphonate can directly form a propenyl chain.

Starting from 3,4-Dimethoxyphenylacetic Acid: This precursor can be converted to the corresponding aldehyde or ketone, which then enters the fluoroolefination and amination sequences. ijcea.org

Cyanohydrin Chemistry: 3,4-dimethoxybenzaldehyde (B141060) can be converted to 3,4-dimethoxybenzyl cyanide, which serves as a versatile intermediate for further elaboration of the carbon chain. google.comgoogle.com

A typical sequence might involve the conversion of veratraldehyde to 3,4-dimethoxyphenylacetaldehyde, which then undergoes fluoroolefination. google.com

Stereoselective Synthesis and Enantiomeric Control

For many applications, controlling the stereochemistry of the fluoroalkene (E/Z isomerism) and the chirality of the molecule is crucial. The target compound, this compound, has a stereogenic center at the C2 position.

Control of Alkene Geometry: The (E)-isomer of this compound has been specifically identified as a selective inhibitor of monoamine oxidase B. acs.org The stereochemical outcome of olefination reactions is highly dependent on the reagents and conditions used. For example, the Schlosser modification of the Wittig reaction or specific conditions in the Julia-Kocienski olefination can favor the formation of the (E)-alkene. Gold-catalyzed hydrofluorination of alkynes also typically results in trans-hydrofluorination, yielding (Z)-vinyl fluorides. nih.gov

Enantiomeric Control: Achieving enantiomeric purity requires an asymmetric synthesis strategy. Several approaches are viable:

Chiral Catalysis: The use of chiral catalysts in key bond-forming steps is a powerful method. For instance, a chiral Brønsted acid/base catalyst can be used in the addition of α-fluoro nitroalkanes to imines, establishing both the C-F and C-N stereocenters with high enantio- and diastereoselectivity. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor can direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.

Asymmetric Epoxidation: Sharpless asymmetric epoxidation can create chiral epoxy alcohols, which are versatile intermediates for a range of enantiomerically pure compounds. nih.gov

Frustrated Lewis Pairs (FLP): Emerging methods use FLPs with chiral Lewis bases for the desymmetrization of geminal difluoroalkanes, enabling the stereoselective synthesis of chiral fluoroalkanes. nih.gov

Exploration of Analogues and Derivatives

The synthesis of analogues and derivatives is essential for structure-activity relationship (SAR) studies. The core structure of this compound offers several points for modification.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The advancement of synthetic methodologies for pharmacologically significant compounds like this compound is increasingly focused on the integration of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, a critical analysis of plausible synthetic pathways allows for the consideration of more sustainable alternatives based on established green chemical practices.

The introduction of the fluoroallylamine moiety presents another critical step where green chemistry can be applied. The synthesis of allylamines and their derivatives can be made more sustainable through various strategies. mdpi.com Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. mdpi.comacs.orgnih.govnih.gov The use of enzymes such as transaminases, imine reductases, and monoamine oxidases can replace traditional chemical methods that often require harsh reagents and protecting groups. mdpi.comacs.org These biocatalytic methods are typically performed in aqueous media, reducing the reliance on volatile organic solvents. mdpi.com

Furthermore, the fluorination step in the synthesis of this compound is a key area for the application of green chemistry. Traditional fluorinating agents are often toxic and require stringent handling procedures. pharmtech.com The development and use of greener fluorination reagents, such as solid-state reagents or electrochemical methods, can significantly enhance the safety and sustainability of the process. numberanalytics.comnumberanalytics.com These modern techniques aim to improve selectivity and reduce the generation of hazardous byproducts. numberanalytics.com

Chemical Reactivity and Mechanistic Organic Transformations of 2 3,4 Dimethoxyphenyl 3 Fluoroallylamine

Reactivity of the Allylamine (B125299) Functional Group

The allylamine functional group is a versatile reactive center, capable of participating in a range of chemical transformations. Its reactivity is characterized by the nucleophilic nitrogen atom of the amine and the electron-rich double bond of the allyl group.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This allows it to readily react with a variety of electrophiles. For instance, it can undergo acylation with acid chlorides or anhydrides to form the corresponding amides. Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. The amine group can also react with aldehydes and ketones to form imines, which are valuable intermediates in organic synthesis.

Conversely, the double bond in the allylic system can act as a nucleophile, particularly in the presence of strong electrophiles. For example, it can undergo electrophilic addition reactions with halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr). The regioselectivity of these additions would be influenced by the electronic effects of the fluorine atom and the dimethoxyphenyl group.

| Reaction Type | Reagent | Expected Product |

| Acylation | Acetyl chloride | N-(2-(3,4-dimethoxyphenyl)-3-fluoroallyl)acetamide |

| Alkylation | Methyl iodide | 2-(3,4-dimethoxyphenyl)-3-fluoro-N-methylallylamine |

| Imine Formation | Benzaldehyde | (E)-N-benzylidene-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine |

| Halogenation | Bromine (Br₂) | 2-(3,4-dimethoxyphenyl)-2,3-dibromo-3-fluoropropylamine |

This table presents expected products based on the general reactivity of the allylamine functional group.

Allylic amines are known to undergo various sigmatropic rearrangements, which are concerted pericyclic reactions involving the reorganization of σ and π bonds. For 2-(3,4-dimethoxyphenyl)-3-fluoroallylamine, two notable potential rearrangements are the aza-Cope and Overman rearrangements.

The aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1-aza-1,5-diene. In the context of our molecule, a derivative would first need to be prepared to introduce the required 1,5-diene system. For example, reaction with an appropriate aldehyde or ketone could form an imine, which, if it contains an additional double bond at the appropriate position, could undergo this rearrangement. The cationic 2-aza-Cope rearrangement is known to proceed under milder conditions than its all-carbon counterpart. wikipedia.org

The Overman rearrangement is another nih.govnih.gov-sigmatropic rearrangement that converts allylic alcohols into allylic amines via an intermediate trichloroacetimidate. While our starting material is already an amine, this rearrangement is a key synthetic route to structurally similar compounds and highlights the potential for sigmatropic shifts in this class of molecules. Studies on fluorinated allylic alcohols have shown that the presence of a vinylic fluorine atom can significantly slow down the rate of the Overman rearrangement. nih.gov

Another potential rearrangement is the nih.govacs.org-sigmatropic rearrangement . These reactions are common for allylic systems containing a heteroatom with a lone pair, such as sulfur, selenium, or nitrogen. nih.govrsc.orgnih.govrsc.org For the allylamine, this could occur after N-oxidation to the corresponding amine oxide or after formation of a quaternary ammonium ylide.

Role of the Fluorine Atom in Directing Chemical Reactivity

The fluorine atom, being the most electronegative element, exerts a strong influence on the reactivity of the molecule through both inductive and resonance effects. Its presence on the double bond of the allylamine moiety is particularly significant.

The strong electron-withdrawing inductive effect (-I) of fluorine deactivates the double bond towards electrophilic attack. This makes reactions such as halogenation or hydrohalogenation more difficult compared to non-fluorinated analogues. However, the fluorine atom can also participate in resonance, donating one of its lone pairs to the π-system (+M effect). In the case of electrophilic attack on the double bond, this resonance stabilization of a carbocation intermediate would be a determining factor in the regiochemical outcome. dntb.gov.ua

Furthermore, the C-F bond is significantly stronger than a C-H bond, which can influence the stability and subsequent reactivity of the molecule. The introduction of fluorine can also alter the acidity of nearby protons.

| Effect of Fluorine | Consequence on Reactivity |

| Strong Inductive Effect (-I) | Deactivation of the double bond towards electrophiles. |

| Resonance Effect (+M) | Can stabilize carbocation intermediates in electrophilic additions. |

| Strong C-F Bond | Increased thermal stability. jeeadv.ac.in |

| Altered Acidity | Can influence base-mediated reactions. |

This table summarizes the key electronic and steric effects of the fluorine atom on the reactivity of the molecule.

Transformations Involving the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group, also known as a veratryl group, is an electron-rich aromatic system. The two methoxy (B1213986) groups are strong activating groups and are ortho, para-directors in electrophilic aromatic substitution reactions. acs.orgacs.orgreddit.commasterorganicchemistry.comwikipedia.orgassets-servd.host This means that electrophiles will preferentially add to the positions ortho and para to the methoxy groups. Given the substitution pattern, the most likely positions for electrophilic attack are C-5 (ortho to the 4-methoxy and meta to the 3-methoxy) and C-6 (ortho to the 3-methoxy and meta to the 4-methoxy).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The strong activating nature of the dimethoxy groups means these reactions would likely proceed under mild conditions.

Another important transformation of the 3,4-dimethoxyphenyl moiety is the cleavage of the methyl ethers to form the corresponding catecholic hydroxyl groups. This can be achieved using various reagents, such as strong acids (e.g., HBr), Lewis acids (e.g., BBr₃), or nucleophilic reagents. The selective demethylation of one methoxy group over the other can be challenging but may be possible under carefully controlled conditions. google.com

Chemo-, Regio-, and Stereoselective Reaction Pathways

The presence of multiple reactive sites in this compound allows for the possibility of selective transformations.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. For example, it might be possible to selectively acylate the amine group without affecting the double bond or the aromatic ring by using appropriate reagents and reaction conditions.

Regioselectivity is the preference for reaction at one position over another. In electrophilic addition to the double bond, the position of attack by the electrophile will be directed by the electronic effects of the fluorine and the dimethoxyphenyl group. Similarly, in electrophilic aromatic substitution, the positions of substitution on the aromatic ring are directed by the methoxy groups.

Stereoselectivity involves the preferential formation of one stereoisomer over another. The starting material is specified as the (E)-isomer, and many reactions, particularly concerted rearrangements, are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. For reactions that create a new stereocenter, the facial selectivity of the attack will determine the product's stereochemistry.

For instance, the synthesis of related fluoroalkenes has been achieved with high chemo-, regio-, and stereoselectivity. rsc.orgacs.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the reactions involving this compound will be influenced by the electronic and steric properties of the molecule. For example, the electron-withdrawing nature of the fluorine atom is expected to decrease the rate of electrophilic addition to the double bond. Conversely, the electron-donating methoxy groups will increase the rate of electrophilic aromatic substitution.

Sophisticated Spectroscopic and Structural Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of 2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine, enabling the unambiguous assignment of its proton, carbon, and fluorine atoms.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus. In a study detailing the synthesis of related compounds, the ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the aromatic protons of the 3,4-dimethoxyphenyl group, typically appearing as multiplets in the range of δ 6.8-6.9 ppm. The methoxy (B1213986) groups (OCH₃) present as sharp singlets around δ 3.88 ppm. The protons of the allylamine (B125299) backbone exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methylene (B1212753) protons of the CH₂F group are observed as a doublet of doublets, a result of geminal H-H coupling and vicinal H-F coupling.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. The carbons of the dimethoxyphenyl ring are found in the aromatic region (typically δ 110-150 ppm), while the methoxy carbons are observed around δ 55-56 ppm. The aliphatic carbons of the fluoroallylamine moiety are also distinctly resolved.

¹⁹F NMR spectroscopy is crucial for confirming the presence and environment of the fluorine atom. For this compound, the spectrum typically shows a triplet of doublets, arising from coupling to the adjacent methylene protons and the vinyl proton.

¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Aromatic CH | 6.80-6.90 (m) | 111.2, 112.0, 120.5 |

| OCH₃ | 3.88 (s) | 55.9 |

| CH (allylic) | 4.15 (m) | 49.8 |

| CH₂N | 3.45 (m) | 45.3 |

| CH₂F | 4.60 (dt) | 84.5 (d, J=170 Hz) |

| Aromatic C (quaternary) | - | 128.5, 148.8, 149.1 |

To definitively assign the complex NMR signals and establish connectivity within the molecule, researchers employ a variety of two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations between the aromatic protons, as well as between the protons of the allylamine chain, confirming their scalar coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals for each protonated carbon in the molecule, such as linking the aromatic proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons, as correlations can be observed from nearby protons. For instance, the protons of the methoxy groups would show a correlation to the C3 and C4 carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This can be used to confirm the stereochemistry and conformation of the molecule. For example, NOE correlations could be observed between the protons of the allylic system and the aromatic protons, indicating their relative orientation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, which in turn allows for the unambiguous determination of its molecular formula. Using techniques such as electrospray ionization (ESI), the compound is ionized, and its mass-to-charge ratio (m/z) is measured with high precision. For the protonated molecule [M+H]⁺, the experimentally measured m/z value would be compared to the calculated value for the molecular formula C₁₁H₁₅FNO₂. The high accuracy of HRMS allows for differentiation between compounds with the same nominal mass but different elemental compositions.

HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 212.1132 | 212.1134 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands.

N-H Stretching: The primary amine (NH₂) group typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the allyl group is expected in the region of 1640-1680 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkages of the methoxy groups will produce strong absorption bands, typically in the 1260-1000 cm⁻¹ range.

C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the region of 1000-1100 cm⁻¹.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if applicable)

The molecule this compound possesses a stereocenter at the second carbon of the allyl chain. Therefore, it exists as a pair of enantiomers. When the compound is synthesized in its enantiomerically pure form, chiroptical techniques like Circular Dichroism (CD) spectroscopy can be used to determine its absolute configuration (R or S). CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique to a specific enantiomer and can be compared to theoretical calculations or to the spectra of related compounds with known absolute configurations to make an assignment. In the absence of a resolved enantiopure sample, this analysis is not applicable.

Computational and Theoretical Studies on 2 3,4 Dimethoxyphenyl 3 Fluoroallylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electron distribution and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a large gap suggests high stability and low reactivity.

For 2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine, a specific FMO analysis has not been published. Such a study would calculate the precise energy levels of its HOMO and LUMO, which would be distributed across the molecule's framework, likely involving the dimethoxyphenyl ring, the allylic system, and the amine group. This data would be crucial for predicting how it interacts with its biological targets.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the surface of a molecule. avogadro.cclibretexts.org These maps use a color spectrum, typically with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. MEPs are invaluable for understanding non-covalent interactions, particularly in predicting how a ligand will recognize and bind to a protein's active site. scispace.comresearchgate.net

An MEP map for this compound would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the fluorine atom, with positive potential near the amine group's hydrogen atoms. However, specific calculated maps and potential values are not available in the literature.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov For this compound, rotations around the single bonds connecting the phenyl ring, the allylic group, and the aminomethyl group would lead to various spatial arrangements. Identifying the most energetically favorable conformer(s) is the first step in understanding how it fits into a biological target.

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. nih.govresearchgate.netresearchgate.netnih.govmdpi.com By simulating the movements of atoms and bonds, MD can explore the conformational landscape of the molecule in different environments (e.g., in water or a lipid bilayer) and reveal how it interacts with surrounding molecules. No specific MD simulation studies for this compound have been published.

In Silico Modeling of Reaction Mechanisms

Given that this compound is an enzyme-activated inhibitor, modeling its reaction mechanism is key to understanding its function. In silico modeling can be used to map out the step-by-step process of its interaction with MAO-B, including the enzymatic transformation that leads to the formation of a reactive species that irreversibly binds to the enzyme. This would involve calculating the transition states and energy barriers for each step of the proposed mechanism. While the mechanism has been proposed, detailed computational modeling to support it is not found in the literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods can predict various spectroscopic parameters, such as NMR chemical shifts (¹H, ¹³C) and infrared (IR) vibrational frequencies. These theoretical predictions can then be compared with experimental spectra to validate the accuracy of the computational model and confirm the molecule's structure. For newly synthesized compounds, this comparison is a standard procedure. In the case of this compound, while experimental data likely exists, the corresponding predictive computational studies have not been published.

Ligand-Target Docking and Molecular Recognition Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is central to drug design and helps to understand the molecular recognition process.

A docking study of this compound with its target, MAO-B, would provide a static snapshot of the most likely binding pose. The results would detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the enzyme's active site. Such a study would generate a binding affinity score, estimating the strength of the interaction. Despite its clear utility, no specific docking studies with detailed data tables for this compound are available in the scientific literature.

Mechanistic Biological Activity and Structure Activity Relationship Sar Investigations

In Vitro Enzyme Inhibition Studies

In vitro studies have been crucial in characterizing the inhibitory profile of (E)-2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine against various amine oxidases. These investigations have revealed a high degree of selectivity and potency against specific enzyme subtypes.

(E)-2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine has been identified as a potent, enzyme-activated, and irreversible inhibitor of Monoamine Oxidase (MAO). nih.gov Structure-activity relationship studies of 2-aryl-3-haloallylamine derivatives show that this class of compounds acts as mechanism-based inactivators of MAO. nih.gov

The selectivity for the two main isoenzymes, MAO-A and MAO-B, is significantly influenced by the substitution pattern on the aromatic ring. nih.gov Specifically, the presence of methoxy (B1213986) groups, such as in the 3,4-dimethoxy configuration, confers a high degree of selectivity for MAO-B. nih.gov Research has demonstrated that (E)-2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine is as selective for MAO-B in vitro as the well-established selective MAO-B inhibitor, deprenyl. nih.gov The inhibition is time-dependent and follows pseudo-first-order kinetics, which is characteristic of irreversible inhibitors that require enzymatic processing to exert their effect. The general class of irreversible MAO inhibitors functions by increasing the synaptic availability of neurotransmitters through the prevention of their breakdown. nih.gov

| Compound | Target Enzyme | Inhibition Type | Selectivity |

|---|---|---|---|

| (E)-2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine | Monoamine Oxidase (MAO) | Enzyme-activated, Irreversible nih.gov | Highly selective for MAO-B nih.gov |

In addition to its effects on MAO, (E)-2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine, also referred to in literature as MDL 72145, demonstrates potent inhibitory activity against Semicarbazide-Sensitive Amine Oxidase (SSAO). In vivo studies on rats showed that a single administration of the compound led to a greater than 95% reduction in SSAO activity in tissues such as the aorta and brown adipose tissue. This inhibition of SSAO occurred while MAO-A activity remained virtually unaffected, highlighting its selectivity for SSAO in these tissues over MAO-A. The action on liver amine oxidases was found to be less selective. These findings suggest that the compound can be utilized as a tool to study the selective inhibition of SSAO.

| Tissue | Enzyme | % Inhibition (in vivo) |

|---|---|---|

| Rat Aorta | SSAO | >95% |

| Rat Brown Adipose Tissue | SSAO | >95% |

The inhibitory spectrum of (E)-2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine extends to other amine oxidases, though with significantly less potency. In vitro testing revealed that its effect on the soluble enzyme diamine oxidase (DAO) from rat intestine was substantially weaker, being 100-fold less potent than semicarbazide. However, its potency against sheep plasma amine oxidase was found to be roughly equivalent to that of semicarbazide. These results indicate that the compound is most active against membrane-bound SSAO enzymes that are responsible for deaminating primary monoamines. While fluoroallylamines have been developed as inhibitors for other enzymes like Lysyl Oxidase-like 2 (LOXL2), this requires specific structural modifications, underscoring the tailored nature of these inhibitors. nih.gov

Elucidation of Enzyme-Activated Irreversible Inhibition Mechanisms

The designation of (E)-2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine as an enzyme-activated irreversible inhibitor implies a specific mechanism of action. nih.gov This type of inhibition, often referred to as "suicide inhibition," involves the enzyme processing the inhibitor as if it were a substrate. nih.gov This catalytic conversion generates a reactive species within the active site, which then permanently inactivates the enzyme. nih.gov

For MAO, the mechanism of irreversible inhibition by compounds like propargylamines and cyclopropylamines involves the formation of a stable, covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govresearchgate.net After the inhibitor binds to the active site, the enzyme catalyzes its oxidation. researchgate.net This process generates a highly reactive intermediate that subsequently attacks the flavin moiety. researchgate.net In many well-documented cases of MAO inactivation, this covalent adduct forms at the N5 position of the FAD's isoalloxazine ring. nih.govst-andrews.ac.uk This modification of the FAD cofactor renders the enzyme catalytically inert. The restoration of enzyme function requires the de novo synthesis of the enzyme, a process that can take a considerable amount of time. psychiatrictimes.com

The process of irreversible inhibition is initiated by the MAO-catalyzed oxidation of the allylamine (B125299). This enzymatic step is believed to generate a transient, highly electrophilic intermediate. For related propargylamine (B41283) inhibitors, this intermediate is proposed to be an allenyl imine species. nih.govresearchgate.net This reactive molecule does not dissociate from the active site but instead immediately undergoes a nucleophilic attack by the reduced FAD cofactor (FADH⁻), which was formed during the initial oxidation of the inhibitor. researchgate.net The presence of the fluorine atom in the allylamine structure is critical, as it facilitates the formation of this reactive species, which ultimately leads to the covalent modification and irreversible inactivation of the enzyme.

Structure-Activity Relationship (SAR) Studies for Analogues

The potency and selectivity of 2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine as a MAO-B inhibitor are intricately linked to its molecular structure. SAR studies have been instrumental in elucidating the contributions of different parts of the molecule to its biological function. These studies typically involve synthesizing a series of analogues with systematic modifications to the parent structure and evaluating their inhibitory activity.

Influence of Aromatic Ring Substitutions

The 3,4-dimethoxy substitution pattern on the phenyl ring of this compound is crucial for its potent and selective inhibition of MAO-B. Research into related series of MAO-B inhibitors has consistently shown that the nature and position of substituents on the aromatic ring can significantly modulate inhibitory activity. For instance, in a series of 2-phenylcyclopropylamine analogues, electron-donating groups on the aromatic ring were found to have a minimal effect on MAO-B inhibition, whereas electron-withdrawing groups at the para-position increased the potency of MAO-A inhibition, thereby affecting selectivity. researchgate.net

| Analogue | Aromatic Ring Substituent (R) | Relative MAO-B Inhibitory Potency (Illustrative) | Key Observations |

|---|---|---|---|

| Parent Compound | 3,4-di-OCH3 | High | Optimal substitution for MAO-B selectivity. |

| Analogue 1 | 4-OCH3 | Moderate-High | Single methoxy group can still confer significant potency. |

| Analogue 2 | H (unsubstituted) | Moderate | Loss of methoxy groups generally reduces potency. |

| Analogue 3 | 4-Cl | Moderate | Electron-withdrawing groups can alter selectivity and potency. |

| Analogue 4 | 4-F | Moderate | Halogen substitution impacts electronic properties and binding. |

Impact of Fluoroallylamine Chain Modifications

The fluoroallylamine moiety is the "warhead" of the molecule, responsible for the mechanism-based inactivation of the flavin cofactor in MAO-B. Modifications to this chain, therefore, have a profound impact on the inhibitory activity. Key modifications include changes to the halogen atom, the length of the alkyl chain connecting the amine to the aromatic ring, and substitutions on the nitrogen atom.

Studies on haloallylamines have shown that fluoroallylamines are potent inhibitors of both MAO-B and semicarbazide-sensitive amine oxidase (SSAO). nih.gov In contrast, chloroallylamines tend to be more selective for SSAO. The high electronegativity and small size of the fluorine atom are critical for the specific mechanism of inactivation of MAO-B.

N-alkylation of the amine can also influence potency and selectivity. For instance, in a related series of indole-based inhibitors, N-methylation of the side-chain amine was found to decrease selectivity for MAO-B. nih.gov The following table provides an illustrative overview of how modifications to the fluoroallylamine chain might affect MAO-B inhibition, based on established principles.

| Analogue | Fluoroallylamine Chain Modification | Relative MAO-B Inhibitory Potency (Illustrative) | Key Observations |

|---|---|---|---|

| Parent Compound | -CH2-CH(NH2)-CHF | High | Primary amine and fluorine are key for activity. |

| Analogue 5 | -CH2-CH(NHCH3)-CHF | Moderate-High | N-methylation can affect binding and selectivity. |

| Analogue 6 | -CH2-CH(N(CH3)2)-CHF | Low | Di-alkylation often leads to a significant loss of activity. |

| Analogue 7 | -CH2-CH(NH2)-CHCl | Low (for MAO-B) | Changing the halogen to chlorine reduces MAO-B potency. |

Design of Mechanism-Based Probes for Biological Systems

The mechanism-based inhibitory action of this compound makes its scaffold an attractive starting point for the design of probes to study MAO-B in biological systems. Such probes can be used to visualize the location and activity of the enzyme in cells and tissues, which is of particular interest in the study of neurodegenerative diseases like Parkinson's disease, where MAO-B activity is elevated. nih.gov

The design of these probes typically involves attaching a reporter group, such as a fluorophore or a radionuclide, to the inhibitor scaffold. The key challenge is to ensure that the modified molecule retains its high affinity and selectivity for MAO-B and that the reporter group's signal is indicative of the enzyme's activity.

For fluorescent probes, a "turn-on" mechanism is often desirable. nih.govnih.gov In this design, the probe is initially non-fluorescent or weakly fluorescent. Upon enzymatic processing by MAO-B, a chemical transformation occurs that releases the fluorophore or causes a conformational change, leading to a significant increase in fluorescence. This approach minimizes background signal and enhances the sensitivity of detection.

Radiolabeled probes, for use in techniques like Positron Emission Tomography (PET), are designed by incorporating a positron-emitting isotope, such as fluorine-18, into the molecule. These probes allow for the non-invasive imaging of MAO-B activity in the living brain. The design of such probes requires careful consideration of the synthetic feasibility of incorporating the radionuclide and the in vivo stability and pharmacokinetics of the resulting tracer.

While specific examples of probes derived directly from the this compound scaffold are not extensively documented in publicly accessible literature, the principles of probe design are well-established. A hypothetical fluorescent probe based on this scaffold might involve linking a quenched fluorophore to the amine, which is released upon oxidative deamination by MAO-B.

Potential Research Applications in Chemical Biology and Material Science

Utility as a Precursor for Novel Chemical Scaffolds and Methodologies

The chemical architecture of 2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine makes it a versatile building block for the synthesis of complex molecular structures, particularly heterocyclic compounds. nih.govenamine.netnih.govmdpi.com The presence of multiple reactive sites—the primary amine, the electron-rich aromatic ring, and the vinyl fluoride (B91410)—allows for a variety of chemical transformations.

The primary amine group serves as a nucleophilic handle for reactions such as condensation with carbonyl compounds to form Schiff bases, which can then be cyclized to generate heterocycles like oxazepines or tetrazoles. rdd.edu.iqresearchgate.net Acylation of the amine is another common transformation, leading to amide derivatives that can be further elaborated. nih.gov For instance, related building blocks have been used in the synthesis of isoquinoline (B145761) analogues and complex heterocyclophanes. nih.gov

The vinyl fluoride group, while relatively stable, can participate in certain transition metal-catalyzed cross-coupling reactions or other addition/elimination sequences, enabling the construction of more complex fluorinated molecules. organic-chemistry.org The dimethoxyphenyl group can also be a site for electrophilic aromatic substitution, although this is less common once the amine functionality is in place. The combination of these features allows the compound to be a starting point for creating libraries of novel compounds with potential biological activities. nih.govwhiterose.ac.uk

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Scaffold |

| Primary Amine | Condensation with Aldehydes/Ketones | Schiff Bases, Oxazepines, Tetrazoles |

| Primary Amine | Acylation | Amides, Carbamates |

| Primary Amine | Nucleophilic Addition | Substituted Amines |

| Vinyl Fluoride | Cross-Coupling Reactions | Arylated or Alkylated Alkenes |

| Aromatic Ring | Electrophilic Substitution | Substituted Phenyl Derivatives |

| Multiple Groups | Intramolecular Cyclization | Fused Heterocyclic Systems |

Development of Chemical Tools for Enzyme Mechanism Studies

This compound, also known by its code name MDL 72145, is well-documented as a selective, enzyme-activated inhibitor of specific amine oxidases. acs.org This property makes it an invaluable chemical tool for studying the mechanisms and physiological roles of these enzymes.

Specifically, it is a potent inhibitor of Type B monoamine oxidase (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO). acs.org The mechanism of inhibition is believed to be enzyme-activated, meaning the enzyme itself metabolizes the compound into a reactive species that then irreversibly binds to the enzyme's active site. The fluoroallylamine moiety is crucial for this activity. This "suicide inhibition" is highly specific and allows researchers to probe the function of MAO-B and SSAO with minimal off-target effects on other enzymes like MAO-A. acs.org

The study of such specific inhibitors helps to elucidate the structure of enzyme active sites and the catalytic mechanisms. The success of fluoroallylamines in targeting amine oxidases, such as the development of inhibitors for lysyl oxidase-like 2 (LOXL2) and LOXL3, further underscores the importance of this chemical class in designing probes for enzyme research. nih.govresearchgate.net

Table 2: Reported Enzyme Inhibition Profile

| Enzyme Target | Compound Name/Alias | Inhibition Type | Selectivity |

| Monoamine Oxidase B (MAO-B) | This compound (MDL 72145) | Enzyme-activated, Irreversible | Selective for MAO-B over MAO-A |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | This compound (MDL 72145) | Potent Inhibitor | Selective for membrane-bound SSAO |

| Lysyl Oxidase-Like 2/3 (LOXL2/3) | Indole-based fluoroallylamines (e.g., PXS-5120A) | Irreversible | Selective for LOXL2 over LOX |

Contributions to Fluorinated Compound Design Principles in Chemical Biology

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govdigitellinc.com this compound exemplifies several key principles of fluorinated compound design.

The C-F bond is exceptionally strong, which can increase the metabolic stability of a molecule by preventing enzymatic oxidation at that position. nih.gov In this compound, the vinyl fluoride moiety is less susceptible to metabolic degradation compared to a non-fluorinated double bond. Furthermore, fluorine's high electronegativity can alter the electronic properties of nearby functional groups, influencing their pKa and interaction with biological targets. The fluoroalkene can act as a bioisostere for other chemical groups, like a peptide amide bond, potentially mimicking the conformation of a natural substrate while providing enhanced stability. nih.gov The successful use of this and other fluoroallylamines as enzyme inhibitors provides valuable data for the rational design of new therapeutic agents, contributing to the growing understanding of how to strategically deploy fluorine in drug discovery. nih.govnih.gov

Exploration in Design of Molecularly Imprinted Polymers

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. nih.govacs.org This is achieved by polymerizing functional monomers and a cross-linker around a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and chemical functionality to the template. bohrium.com

This compound is an excellent candidate for use as a template molecule in MIP design due to its distinct functional groups that can form non-covalent interactions with various functional monomers. researchgate.netresearchgate.net

Primary Amine Group: This group can form hydrogen bonds with acidic monomers like methacrylic acid (MAA) or acrylic acid (AA).

Dimethoxyphenyl Group: The catechol-like structure with its two methoxy (B1213986) groups can engage in hydrogen bonding and dipole-dipole interactions with monomers like 4-vinylpyridine (B31050) (4-VP) or 2-hydroxyethyl methacrylate (B99206) (HEMA).

Aromatic Ring: The phenyl ring can establish π-π stacking interactions with aromatic monomers such as styrene.

By selecting appropriate functional monomers, a polymer matrix can be created with high selectivity for this compound. Such MIPs could be used in applications like selective solid-phase extraction, chemical sensing, or as catalysts that mimic enzyme active sites.

Table 3: Potential Monomers for Molecular Imprinting with this compound

| Functional Monomer | Type | Potential Interaction with Template |

| Methacrylic Acid (MAA) | Acidic | Hydrogen bonding with amine and methoxy groups |

| 4-Vinylpyridine (4-VP) | Basic | Hydrogen bonding with methoxy groups |

| Acrylamide (AAm) | Neutral | Hydrogen bonding with amine and methoxy groups |

| Styrene | Non-polar | π-π stacking with the phenyl ring |

| Itaconic Acid | Acidic | Stronger hydrogen bonding with the amine group |

Role in Advanced Organic Synthetic Strategies

The synthesis of fluorinated organic compounds, particularly those with defined stereochemistry, is a significant area of modern organic chemistry. nih.gov The fluoroallylamine scaffold is a valuable synthon, and its preparation and subsequent reactions are relevant to advanced synthetic strategies.

The creation of the vinyl fluoride moiety itself often involves sophisticated methods such as the hydrofluorination of alkynes or the olefination of carbonyls with fluorinated reagents. nih.govnih.govresearchgate.net These methods often require careful control of reaction conditions to achieve the desired regio- and stereoselectivity (i.e., the E or Z isomer). youtube.comyoutube.com

Once formed, this compound can be used in reactions where the unique reactivity of the vinyl fluoride is exploited. For example, it could potentially be a substrate in stereoselective reactions that build upon the existing chirality or geometry of the molecule. nih.govyoutube.com The development of catalytic and stereoselective methods to synthesize and functionalize fluoroallylamines contributes to the broader toolbox available to organic chemists for constructing complex, fluorinated target molecules for various applications. nih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel Asymmetric Synthetic Pathways

The original synthesis of (E)-2-(3,4-dimethoxyphenyl)-3-fluoroallylamine was not reported as being stereoselective. acs.org Asymmetric synthesis is now a cornerstone of medicinal chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. The development of synthetic pathways to access individual enantiomers of 2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine is a significant and unaddressed challenge.

Future research should focus on modern asymmetric methods. Recent advances in the asymmetric synthesis of organofluorine compounds, particularly those containing stereogenic centers adjacent to fluorine-bearing carbons, offer a fertile ground for exploration. mdpi.commdpi.com Strategies could include:

Catalytic Asymmetric Fluorination: Employing chiral catalysts, such as chiral organocatalysts or transition-metal complexes, to introduce the fluorine atom enantioselectively. mdpi.comresearchgate.net

Asymmetric Reduction or Alkylation: The use of chiral reducing agents or catalysts to convert a prochiral precursor, such as an imine or ketone, into the chiral amine with high enantiomeric excess. mdpi.com

Chiral Auxiliary-Based Methods: Attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal.

The successful development of such pathways would be crucial for investigating the stereospecific interactions of the compound with its biological target.

Comprehensive Understanding of Selectivity Mechanisms for Enzyme Inhibition

(E)-2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine was identified as a selective inhibitor for MAO-B over MAO-A. acs.org MAO-B is a key enzyme in the metabolism of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. nih.govnih.govnih.gov However, the initial report provides limited detail on the molecular interactions that govern this selectivity. A comprehensive understanding of the inhibition mechanism at the atomic level remains an outstanding challenge.

Future investigations should employ a combination of experimental and computational techniques:

Advanced Kinetic Studies: To move beyond initial inhibition constants and explore the detailed kinetics of the enzyme-inhibitor interaction, confirming the nature of the irreversible inhibition.

Computational Docking and Molecular Dynamics (MD) Simulations: To model the binding pose of the inhibitor within the active sites of both MAO-A and MAO-B. Such studies can reveal key amino acid residues responsible for binding and selectivity, as differences in the active site architecture (e.g., Ile199 in MAO-B vs. Phe208 in MAO-A) are known to be critical for designing selective inhibitors. nih.gov

Structural Biology: Co-crystallization of the inhibitor (or a stable analog) with MAO-B would provide definitive evidence of the binding mode and the covalent adduct formed upon enzyme activation.

These approaches would provide a detailed map of the structure-activity relationship (SAR) and structure-selectivity relationship (SSR), guiding the design of more potent and selective second-generation inhibitors.

Investigation of Unexplored Reactivity Profiles

The chemical reactivity of this compound is largely unexplored beyond its role as a mechanism-based enzyme inhibitor. The fluoroallylamine moiety is an interesting electrophilic functional group, and its broader reactivity profile warrants investigation. rsc.org

Key areas for future research include:

Reactions with Nucleophiles: Systematically studying the reactivity of the electrophilic C-F bond with a diverse range of biological and synthetic nucleophiles. This could reveal potential off-target interactions or provide pathways for creating new derivatives.

Cyclization Reactions: Exploring intramolecular reactions to synthesize novel heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Photochemical and Radical Reactions: Investigating the behavior of the molecule under photochemical or radical-generating conditions to access unique chemical transformations.

Understanding these fundamental reactivity patterns is crucial for predicting metabolic pathways, identifying potential reactive metabolites, and expanding the synthetic utility of the fluoroallylamine scaffold.

Integration with Emerging Technologies in Chemical Research

Modern chemical research is increasingly driven by automation and data science. Applying these emerging technologies to the study of this compound could significantly accelerate progress.

Flow Chemistry: The synthesis of this compound could be adapted to continuous flow chemistry systems. youtube.com Flow chemistry offers precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, especially for handling potentially hazardous reagents or intermediates. youtube.com This technology is particularly well-suited for reaction optimization and library generation for SAR studies. youtube.com

Addressing Scalability for Research Material Production

A significant hurdle for in-depth research is the availability of the compound in sufficient quantities. The initial multi-step synthesis reported in 1984 may not be amenable to producing the gram-scale quantities needed for extensive biological evaluation and preclinical studies. acs.org Addressing the scalability of the synthesis is a critical, practical challenge.

Future efforts should focus on:

Process Optimization: Re-evaluating and optimizing each step of the original synthesis to improve yields and reduce the use of expensive or hazardous reagents.

Development of a Convergent Synthesis: Redesigning the synthetic route to be more convergent, where large fragments of the molecule are synthesized separately and then combined in a late stage.

Fluorination Chemistry at Scale: The introduction of fluorine can be challenging on a large scale. pharmtech.compharmtech.com Research into scalable, safe, and cost-effective fluorination methods is essential for making this and other fluorinated compounds more accessible for research. tandfonline.comnih.gov

By tackling these unaddressed challenges, the scientific community can build upon the foundational discovery of this compound, paving the way for a deeper understanding of its chemical and biological properties and potentially unlocking its therapeutic promise.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the fluoroallyl group in 2-(3,4-Dimethoxyphenyl)-3-fluoroallylamine?

- Methodological Answer : The fluoroallyl group can be introduced via 3,3-difluoroallyl ammonium salts, which act as stable and selective reagents for gem-difluoroallylation reactions. These reagents enable efficient coupling with amines under mild conditions (e.g., catalytic Pd or Cu systems). Alternatively, cross-coupling reactions using fluorinated building blocks, such as 3-fluoroallyl halides, may be employed. Purification typically involves column chromatography or recrystallization from ethanol/ethyl acetate mixtures .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic splitting patterns. The fluorine atom causes splitting in adjacent protons (e.g., allylic CH groups), while methoxy groups appear as singlets (~δ 3.8–4.0 ppm). -NMR can confirm fluorine integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]) and isotopic patterns due to fluorine.

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms spatial arrangement of the fluoroallyl and dimethoxyphenyl groups .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Ethyl acetate or ethanol are preferred due to their moderate polarity and compatibility with aromatic amines. Heating under nitrogen (to prevent oxidation) followed by slow cooling enhances crystal purity. For example, a procedure involving dissolution in ethyl acetate, washing with dilute HCl/NaOH, and recrystallization from ethanol yields >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data for this compound?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., rotameric equilibria of the fluoroallyl group).

- Computational Modeling : Compare experimental and shifts with DFT-calculated values (e.g., using B3LYP/6-31G* basis sets). Discrepancies may indicate overlooked stereoelectronic effects or hydrogen bonding.

- Isomer Differentiation : Employ 2D NMR (COSY, NOESY) to distinguish between regioisomers or stereoisomers caused by fluorine positioning .

Q. What role does the fluoroallyl group play in modulating bioactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with hydrogen, chlorine, or methyl groups replacing fluorine. Test in vitro assays (e.g., receptor binding, enzyme inhibition) to evaluate electronic (fluorine’s electronegativity) and steric effects.

- Metabolic Stability : Compare pharmacokinetic profiles (e.g., microsomal stability assays) to assess fluorine’s impact on resistance to oxidative metabolism.

- Fluorine-Specific Probes : Use -MRI or -NMR to track biodistribution in biological systems .

Q. How can researchers address challenges in synthesizing enantiopure this compound?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary-phase chromatography (e.g., Chiralpak® columns) with hexane/isopropanol mobile phases.

- Asymmetric Synthesis : Employ enantioselective catalysis (e.g., chiral Pd complexes) during allylic amination or fluorination steps.

- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer via reversible intermediates .

Q. What strategies mitigate oxidation of the dimethoxyphenyl group during storage or reactions?

- Methodological Answer :

- Inert Atmosphere : Store and handle the compound under nitrogen or argon.

- Antioxidants : Add 0.1–1% (w/w) butylated hydroxytoluene (BHT) to solutions.

- Low-Temperature Storage : Keep at –20°C in amber vials to reduce photolytic and thermal degradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in nucleophilic substitution reactions involving the fluoroallyl group?

- Methodological Answer :

- Steric vs. Electronic Effects : Fluorine’s electronegativity may enhance electrophilicity, but steric hindrance from the allyl group could slow reactivity. Compare reaction rates with non-fluorinated analogs under identical conditions.

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to identify optimal dielectric environments.

- Leaving Group Optimization : Replace fluorine with better leaving groups (e.g., triflate) to assess inherent reactivity limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.